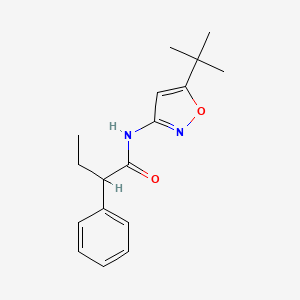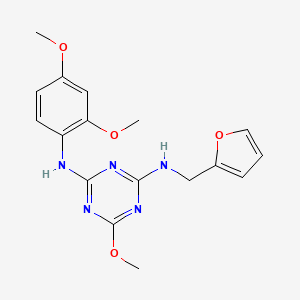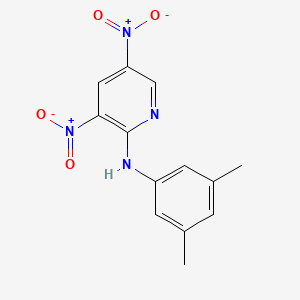
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of isoxazole derivatives. It is a potent and selective cannabinoid receptor type 2 (CB2) agonist, which means it binds to and activates the CB2 receptor in the body. This receptor is primarily found in the immune system and is involved in the regulation of inflammation, pain, and immune response.
Mechanism of Action
The N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor is a G protein-coupled receptor that is predominantly expressed on immune cells, such as macrophages, T cells, and B cells. Upon activation, it modulates the release of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory and autoimmune diseases. A-836,339 binds to the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor and activates it, leading to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory mediators.
Biochemical and physiological effects:
A-836,339 has been shown to have potent anti-inflammatory, analgesic, and immunomodulatory effects in various preclinical models of disease. It has been studied for its potential therapeutic applications in conditions such as chronic pain, neuropathic pain, inflammatory bowel disease, multiple sclerosis, and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of A-836,339 is its high selectivity for the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used. Its lipophilic nature may also pose challenges in terms of solubility and bioavailability.
Future Directions
There is still much to be learned about the potential therapeutic applications of A-836,339. Future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its effects on different cell types and disease models, and investigating its potential synergistic effects with other drugs. Additionally, further studies could elucidate the underlying mechanisms of its anti-inflammatory and immunomodulatory effects, which could lead to the development of novel therapeutic strategies for a wide range of diseases and conditions.
Synthesis Methods
The synthesis of A-836,339 involves several steps, starting from the reaction of 2-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-tert-butylisoxazole to form the key intermediate, which is subsequently converted to the final product through a series of reactions involving reduction, acylation, and purification steps.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Its ability to selectively activate the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor without affecting the CB1 receptor, which is primarily found in the brain, makes it an attractive target for drug development.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMETKBABFBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
